molecular formula C15H19N3O2S B6330191 4-(6-Aminopyridin-3-yl)-N-tert-butylbenzenesulfonamide CAS No. 1314988-16-3

4-(6-Aminopyridin-3-yl)-N-tert-butylbenzenesulfonamide

Cat. No.: B6330191
CAS No.: 1314988-16-3
M. Wt: 305.4 g/mol
InChI Key: MUPXDAPIAFMTTE-UHFFFAOYSA-N
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Description

4-(6-Aminopyridin-3-yl)-N-tert-butylbenzenesulfonamide is an organic compound that features a pyridine ring substituted with an amino group at the 6-position and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Aminopyridin-3-yl)-N-tert-butylbenzenesulfonamide typically involves multiple steps. One common method starts with the iodination of 2-aminopyridine to produce 2-amino-5-iodopyridine. This intermediate then undergoes a coupling reaction to form the desired product .

Industrial Production Methods

For industrial-scale production, the process often involves the use of 5-bromo-2-nitropyridine and piperazine in a mixed solvent of alcohol and water. The reaction proceeds through nucleophilic substitution, followed by Boc protection and catalytic hydrogenation to yield the final product . This method is advantageous due to its simplicity, high yield, and low environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(6-Aminopyridin-3-yl)-N-tert-butylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

4-(6-Aminopyridin-3-yl)-N-tert-butylbenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Aminopyridin-3-yl)-N-tert-butylbenzenesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Aminopyridin-3-yl)-N-tert-butylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-(6-aminopyridin-3-yl)-N-tert-butylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-15(2,3)18-21(19,20)13-7-4-11(5-8-13)12-6-9-14(16)17-10-12/h4-10,18H,1-3H3,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPXDAPIAFMTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163920
Record name Benzenesulfonamide, 4-(6-amino-3-pyridinyl)-N-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314988-16-3
Record name Benzenesulfonamide, 4-(6-amino-3-pyridinyl)-N-(1,1-dimethylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314988-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-(6-amino-3-pyridinyl)-N-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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